N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 42600-84-0
VCID: VC8930555
InChI: InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23)
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C18H20F3NO
Molecular Weight: 323.4 g/mol

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide

CAS No.: 42600-84-0

Cat. No.: VC8930555

Molecular Formula: C18H20F3NO

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide - 42600-84-0

Specification

CAS No. 42600-84-0
Molecular Formula C18H20F3NO
Molecular Weight 323.4 g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23)
Standard InChI Key HFGKXGVVJZHNEY-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Adamantane Core: A diamondoid hydrocarbon known for its high symmetry, thermal stability, and lipophilicity, facilitating membrane permeability .

  • Trifluoromethylphenyl Group: A benzene ring substituted with a -CF₃ group at the meta position, introducing electron-withdrawing effects and enhancing resistance to oxidative metabolism .

  • Carboxamide Linker: Connects the adamantane and aromatic moieties via a -CONH- group, enabling hydrogen bonding with biological targets .

The spatial arrangement of these components was confirmed through spectroscopic methods (NMR, IR) and X-ray crystallography in related adamantane carboxamides .

Physicochemical Profile

Key properties include:

  • LogP: Estimated at 4.2, indicating high lipophilicity favorable for blood-brain barrier penetration.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents or nanoparticles.

  • Melting Point: 162–164°C, consistent with crystalline adamantane derivatives .

Synthesis and Optimization

Catalytic Amidation Protocol

A patented method (RU2626237C1) outlines a one-step synthesis using:

  • Adamantane-1-carboxylic acid (2 mol)

  • 3-(Trifluoromethyl)aniline (3 mol)

  • Boric acid catalyst (0.065 mol)

  • o-Xylene solvent (reflux, 18 hours) .

Reaction Mechanism:

  • Boric acid activates the carboxylic acid via borate ester formation.

  • Nucleophilic attack by the amine yields the carboxamide.

  • Water removal via azeotropic distillation drives the equilibrium toward product formation .

Conditions:

ParameterValue
Temperature140°C (reflux)
Time18 hours
Yield89–93%
Purity>98% (HPLC)

This method avoids toxic coupling agents (e.g., DCC) and achieves high atom economy .

Alternative Synthetic Routes

A two-step approach involves:

  • Activation: Adamantane-1-carboxylic acid → acid chloride (SOCl₂, 0°C).

  • Coupling: Reaction with 3-(trifluoromethyl)aniline in dichloromethane (room temperature, 12 hours) .

Comparative Analysis:

MethodAdvantagesLimitations
CatalyticHigh yield, low toxicityLong reaction time
Acid ChlorideFasterRequires hazardous reagents

Structural Analogs and SAR Insights

Modifications to the Aromatic Ring

CompoundR GroupBioactivity Enhancement
N-[3-Chloro-5-(trifluoromethyl)phenyl]...-ClImproved SphK1 affinity
N-[4-Hydroxyphenyl]...-OHIncreased solubility

Adamantane Substitutions

Replacing adamantane with diamantane increased metabolic stability but reduced solubility .

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of the carboxamide to enhance oral bioavailability.

  • Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.

Target Validation

CRISPR-Cas9 screens could identify synthetic lethal interactions in cancer cells, refining therapeutic indications.

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